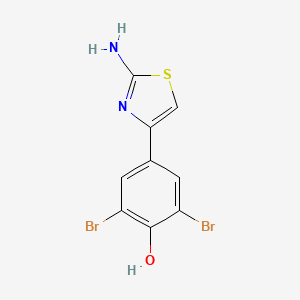
4-(2-Amino-1,3-thiazol-4-yl)-2,6-dibromophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(2-Amino-1,3-thiazol-4-yl)-2,6-dibromophenol” is a small molecule that belongs to the class of organic compounds known as 2,4-disubstituted thiazoles . These are compounds containing a thiazole ring substituted at the positions 2 and 3 . The molecular weight of this compound is 192.24 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiazole ring attached to a phenol group . The thiazole ring is substituted at the 2nd position by an amino group and at the 4th position by a phenol group . The chemical formula of this compound is C9H8N2OS .Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its InChI key is QGSJYYIRAFRPIT-UHFFFAOYSA-N .科学的研究の応用
Corrosion Inhibition
Application in Corrosion Inhibition of Iron : A study by Kaya et al. (2016) explored the corrosion inhibition performances of several thiazole derivatives, including 4-(2-aminothiazole-4-yl)-phenol, on iron metal using density functional theory (DFT) calculations and molecular dynamics simulations. These derivatives showed promising results in protecting iron against corrosion (Kaya et al., 2016).
Copper Surface Corrosion Inhibition : Farahati et al. (2019) synthesized and evaluated the corrosion inhibition ability of 4-(2-aminothiazole-4-yl) phenol (ATP) on copper surfaces. The study included methods like potentiodynamic polarization and electrochemical impedance spectroscopy, demonstrating significant inhibition efficiencies (Farahati et al., 2019).
Antimicrobial Applications
Antimicrobial Polyurethane Coating : El‐Wahab et al. (2014) synthesized a coumarin–thiazole derivative, 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one, and incorporated it into polyurethane varnishes. These varnishes exhibited significant antimicrobial effects, suggesting potential use in antimicrobial coatings (El‐Wahab et al., 2014).
Synthesis of Antimicrobial Agents : Various studies have focused on synthesizing thiadiazole derivatives, including those with a 2-amino-1,3-thiazol-4-yl structure, for their potential as antibacterial and antifungal agents. For example, Ameen and Qasir (2017) designed thiadiazole derivatives with expected antibacterial and antifungal activities (Ameen & Qasir, 2017).
Molecular and Structural Studies
- Spectral Characterization and Structural Analysis : Schiff bases derived from 1,3,4-thiadiazole compounds, including those related to 2-amino-1,3-thiazol-4-yl, have been synthesized and analyzed for their structures using various spectroscopic techniques. These studies contribute to understanding the structural and electronic properties of such compounds (Gür et al., 2020).
Cancer Research
- Study of Anticancer 4-Thiazolidinone Derivatives : The impact of 4-thiazolidinone-based compounds, which are structurally related to 2-amino-1,3-thiazol-4-yl, on cytotoxicity and apoptosis in cancer cells has been investigated. These compounds showed potential in increasing reactive oxygen species production and demonstrated cytotoxic and proapoptotic properties at high concentrations (Szychowski et al., 2017).
Safety and Hazards
特性
IUPAC Name |
4-(2-amino-1,3-thiazol-4-yl)-2,6-dibromophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2N2OS/c10-5-1-4(2-6(11)8(5)14)7-3-15-9(12)13-7/h1-3,14H,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVNJOYDGIBGTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)C2=CSC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

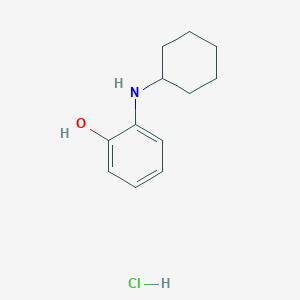



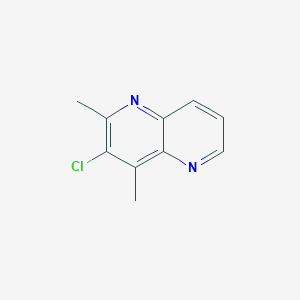
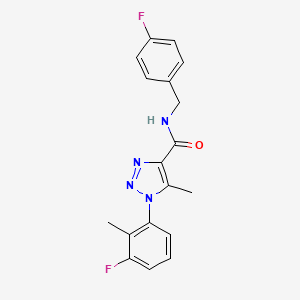

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2651658.png)
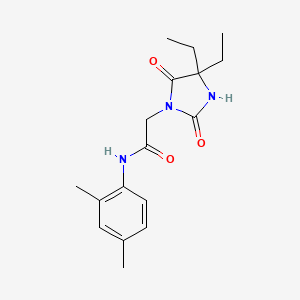
![Tert-butyl 3-[[(6-chloropyridazine-3-carbonyl)-methylamino]methyl]azetidine-1-carboxylate](/img/structure/B2651664.png)
![4-Amino-3-[(dimethylcarbamoyl)methoxy]benzoic acid](/img/structure/B2651665.png)
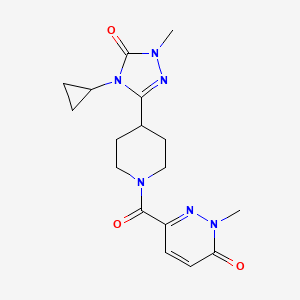
![3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride](/img/structure/B2651667.png)
![2-(4-fluorophenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2651668.png)